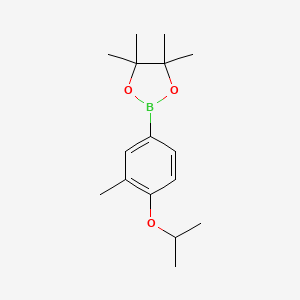

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

Overview

Description

“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H25BO3 . It is also known as 2-(3-isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

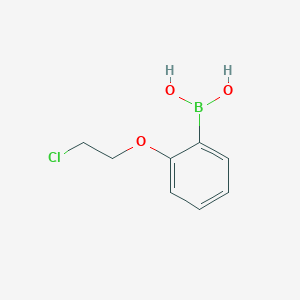

The synthesis of boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is often achieved through Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Chemical Reactions Analysis

Boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, and they involve the transmetalation of an organoboron compound to a palladium complex .Scientific Research Applications

Catalysis and Organic Synthesis

4-Isopropoxy-3-methylphenylboronic acid pinacol ester is significant in catalysis and organic synthesis. For example, it is used in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to the formation of 1,3-diarylpropene derivatives with a phenolic hydroxyl group. This process involves a selective coupling reaction and is catalyzed using a hydrazone-palladium system (Watanabe et al., 2014). Additionally, these esters participate in the synthesis of mixed chromophore perfluorocyclobutyl copolymers, demonstrating their utility in creating high molecular weight polymers with superb thermal stability and processability (Neilson et al., 2007).

Phosphorescence Properties

A remarkable aspect of arylboronic esters is their phosphorescence properties. Studies have shown that simple arylboronic esters, like phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state (Shoji et al., 2017).

Polymer Science

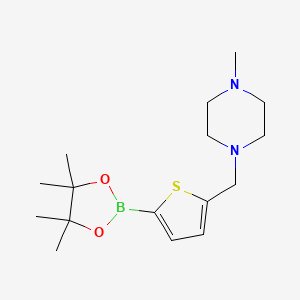

In polymer science, these esters are involved in the synthesis of hyperbranched polythiophene with controlled branching, as demonstrated by the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 monomer containing phenyl boronic acid pinacol ester (Segawa et al., 2013). Furthermore, the development of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases the integration of phenylboronic acid ester into polymer backbones for controlled degradation (Cui et al., 2017).

Sensor Development

This compound plays a role in the development of highly sensitive fluorescent sensors for trace amounts of water, based on photo-induced electron transfer. Such applications demonstrate the versatility of arylboronic esters in creating advanced materials with specific detection capabilities (Miho et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a chemical reaction where a boron atom is removed from an organic compound .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is usually bench stable , which suggests it may have good stability in biological systems

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by air and moisture . Therefore, it’s usually handled in controlled environments to maintain its stability and efficacy .

Safety and Hazards

Future Directions

The future directions of research on “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” and similar compounds may involve further exploration of their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions . Additionally, the development of new synthetic methods and the study of the steric properties of boronic esters are areas of ongoing research .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWLXECJBBZDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136135 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenylboronic acid pinacol ester | |

CAS RN |

2121514-93-8 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)